

Application Notes and Protocols for In Vitro Reconstitution of CP26 with Pigments

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the in vitro reconstitution of the photosystem II subunit **CP26** with its associated pigments. The methodologies outlined below are compiled from established research and are intended to guide researchers in successfully refolding the recombinant **CP26** apoprotein with chlorophylls and carotenoids to form a stable pigment-protein complex. This process is crucial for detailed biophysical and functional characterization of **CP26**, which plays a significant role in the regulation of light-harvesting.[1]

Introduction

CP26, a minor light-harvesting complex protein of photosystem II (PSII), is involved in the xanthophyll-dependent regulation of light harvesting.[1] Due to difficulties in its purification from native sources, in vitro reconstitution using recombinant apoprotein overexpressed in Escherichia coli has become a powerful tool for its study.[1][2] This process involves the refolding of the denatured apoprotein in the presence of chlorophyll a, chlorophyll b, and specific xanthophylls, allowing for the formation of a stable holoprotein.[1] The reconstitution of CP26 is similar to that of other chlorophyll a/b complexes like LHCII and CP29.[1] A notable feature of CP26 is its flexibility in carotenoid binding; it can be stably reconstituted with violaxanthin as the sole carotenoid.[1]

Experimental Protocols



Overexpression and Purification of CP26 Apoprotein

The Lhcb5 gene product (**CP26** apoprotein) is overexpressed in E. coli and purified as inclusion bodies. This method provides a high yield of the apoprotein required for reconstitution experiments.

Protocol:

- Transform E. coli [Rosetta 2(DE3)] cells with a suitable expression vector containing the coding sequence for the CP26 apoprotein (e.g., pET-28a(+)).
- Grow the transformed cells in Luria-Bertani (LB) medium supplemented with the appropriate antibiotics at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
- Induce protein expression by adding isopropyl β -D-1-thiogalactopyranoside (IPTG) to a final concentration of 1 mM.
- Continue to incubate the culture for 3-4 hours at 37°C.
- Harvest the cells by centrifugation at 5,000 x g for 10 minutes at 4°C.
- Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, and protease inhibitors).
- Lyse the cells by sonication on ice.
- Centrifuge the lysate at 15,000 x g for 20 minutes at 4°C to pellet the inclusion bodies.
- Wash the inclusion bodies multiple times with a buffer containing Triton X-100 (e.g., 50 mM Tris-HCl pH 8.0, 100 mM NaCl, 1% Triton X-100) to remove membrane contaminants, followed by washes with a buffer without detergent.
- Solubilize the purified inclusion bodies in a denaturing buffer (e.g., 6 M Guanidine-HCl or 8 M Urea, 50 mM Tris-HCl pH 8.0, 10 mM DTT).

Pigment Extraction from Spinach Leaves



Chlorophylls and carotenoids are essential for the reconstitution process and can be extracted from fresh spinach leaves.

Protocol:

- Homogenize approximately 20 g of fresh spinach leaves in 100 mL of cold grinding buffer (see Table 1) using a blender for 20 seconds.[3]
- Filter the homogenate through two layers of nylon cloth (20 μm mesh size) and centrifuge the filtrate at 1,500 x g for 10 minutes at 4°C.[3]
- Resuspend the chloroplast pellet in a small volume of cold wash buffer (Table 1) using a soft paintbrush.[3]
- Add 50 mL of wash buffer and centrifuge at 10,000 x g for 10 minutes at 4°C.[3]
- Repeat the wash step by resuspending the thylakoid pellet in 50 mL of wash buffer and centrifuging again.[3]
- To extract pigments, add ~20 mL of 80% acetone buffered with Na₂CO₃ to the thylakoid pellet and incubate on ice for 10 minutes with occasional vortexing. Perform this and subsequent steps in the dark to prevent pigment oxidation.[3]
- Pellet the cell debris by centrifugation at 12,000 x g for 15 minutes at 4°C.[3]
- Collect the supernatant containing the pigments.

In Vitro Reconstitution of CP26

This protocol describes the refolding of the denatured **CP26** apoprotein in the presence of pigments to form the holoprotein.

Protocol:

 Prepare a pigment mixture containing chlorophyll a, chlorophyll b, and the desired xanthophylls (e.g., violaxanthin, lutein) in ethanol or acetone. The final pigment concentrations and ratios should be optimized based on the specific experimental goals (see Table 2 for examples).



- In a microcentrifuge tube, mix the solubilized CP26 apoprotein with the pigment mixture. A
 typical ratio is 800 μg of inclusion body protein to 160 μg of carotenoids and 500 μg of
 chlorophylls.[4]
- Slowly add the pigment mixture to the cooled protein solution while vortexing. Continue vortexing for 5-10 seconds and place the tube on ice.[3]
- Add a detergent solution, such as 20% octyl-β-D-glucopyranoside (OG) to a final concentration of 2%, and briefly vortex. Incubate on ice for 10 minutes.[3]
- Induce protein folding by adding a salt solution, such as 2 M KCl to a final concentration of 150-200 mM. Gently mix and incubate on ice for 20 minutes.[3]
- Centrifuge the mixture at 15,800 x g for 10 minutes at 4°C to pellet the precipitated, unfolded protein and excess pigments.[3]
- Carefully collect the supernatant containing the reconstituted CP26 complex.[3]

Purification of Reconstituted CP26 Complex

The reconstituted **CP26** holoprotein can be purified from the mixture using different chromatography techniques.

Protocol Option 1: Sucrose Density Gradient Ultracentrifugation[4]

- Load the supernatant from the reconstitution step onto a 0.1–1.0 M continuous sucrose gradient containing 0.06% n-dodecyl-β-D-maltoside (β-DM) and 10 mM HEPES at pH 7.5.
- Centrifuge at 41,000 rpm (e.g., Beckman Coulter SW41 rotor) at 4°C for 17 hours.
- The green band corresponding to the reconstituted CP26 complex can be collected by fractionation.

Protocol Option 2: Partially Denaturing Gel Electrophoresis[1]

The reconstituted sample can be loaded onto a partially denaturing polyacrylamide gel.



 The stable pigment-protein complex will migrate as a distinct green band, which can be excised for further analysis.

Data Presentation

Table 1: Buffer Compositions for Pigment Extraction.[3]

| Buffer Name | Components |
|-----------------|---|
| Grinding Buffer | 0.4 M Sorbitol, 10 mM NaCl, 5 mM MgCl ₂ , 20 mM HEPES-KOH pH 7.8 |
| Wash Buffer | 0.3 M Sorbitol, 2.5 mM EDTA, 10 mM HEPES- KOH pH 7.8 |
| Acetone Buffer | 80% Acetone, 20% 50 mM HEPES-KOH pH 7.8, Na ₂ CO ₃ (to saturation) |

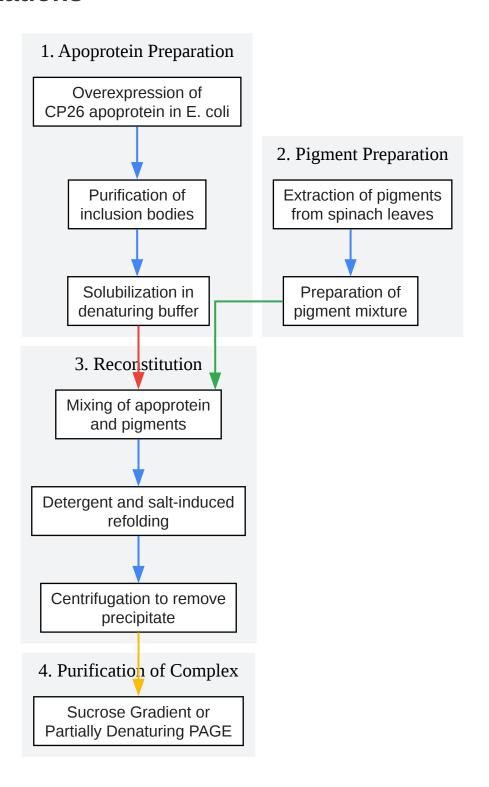
Table 2: Pigment Composition for CP26 Reconstitution.

| Compl ex | Chloro phyll a | Chloro phyll b | Violax anthin | Lutein | Zeaxa nthin | Neoxa nthin | β- Carote ne | Refere nce |
|--------------------------|-------------------|-------------------|------------------|--------|----------------|----------------|--------------------|---------------|
| Recom binant CP26 | + | + | + | - | - | - | - | [1] |
| Recom binant CP24 | + | + | + | + | - | - | - | [5] |
| Recom binant Lhca4 | + | + | + | + | + | + | + | [4] |

Note: '+' indicates the pigment was included in the reconstitution mixture. '-' indicates it was not included. **CP26** has been shown to have high plasticity, particularly with violaxanthin.[1] The table for CP24 and Lhca4 are provided for comparison as related light-harvesting complexes.



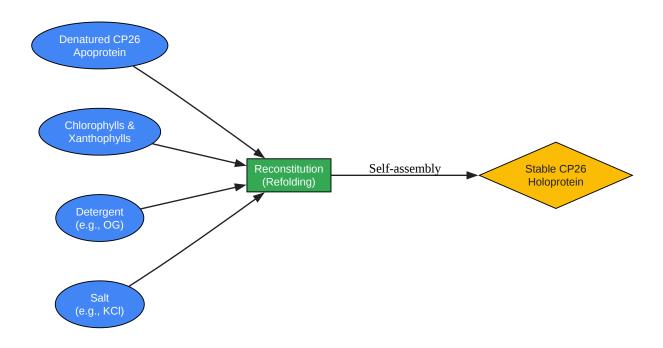
Visualizations



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Caption: Overall workflow for the in vitro reconstitution of CP26.





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Caption: Key components and their relationship in the **CP26** reconstitution process.

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